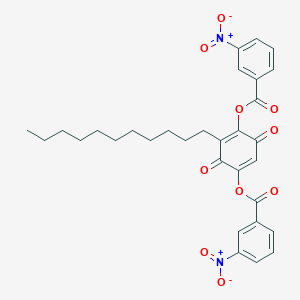

3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl bis(3-nitrobenzoate)

Description

3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl bis(3-nitrobenzoate) is a synthetic derivative of embelin, a natural benzoquinone. Its structure features a cyclohexadienedione core substituted with an undecyl chain at position 2 and bis(3-nitrobenzoate) ester groups at positions 1 and 2.

Properties

CAS No. |

920757-60-4 |

|---|---|

Molecular Formula |

C31H32N2O10 |

Molecular Weight |

592.6 g/mol |

IUPAC Name |

[4-(3-nitrobenzoyl)oxy-3,6-dioxo-5-undecylcyclohexa-1,4-dien-1-yl] 3-nitrobenzoate |

InChI |

InChI=1S/C31H32N2O10/c1-2-3-4-5-6-7-8-9-10-17-25-28(35)27(42-30(36)21-13-11-15-23(18-21)32(38)39)20-26(34)29(25)43-31(37)22-14-12-16-24(19-22)33(40)41/h11-16,18-20H,2-10,17H2,1H3 |

InChI Key |

OMXJGXWYPAEFSH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC1=C(C(=O)C=C(C1=O)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl bis(3-nitrobenzoate) typically involves multiple steps:

Formation of the cyclohexa-1,4-diene ring: This can be achieved through the Diels-Alder reaction between a diene and a dienophile.

Introduction of the dioxo groups: Oxidation reactions using reagents such as potassium permanganate or chromium trioxide can introduce the dioxo functionalities.

Attachment of the undecyl group: This step may involve alkylation reactions using undecyl halides in the presence of a strong base.

Esterification with 3-nitrobenzoate: The final step involves esterification reactions using 3-nitrobenzoic acid and a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrolytic Reactions

Mechanism : Ester hydrolysis under acidic/basic conditions.

Products :

-

3-Nitrobenzoic acid (from ester cleavage)

-

Diketone core (retained unless further modified)

Relevance : Common reaction for ester-containing molecules .

Diels-Alder Cycloaddition

Mechanism : Reaction of the conjugated diene with dienophiles (e.g., maleic anhydride).

Key Features :

-

Regioselectivity influenced by electron-withdrawing groups (dioxo, nitro).

-

Stereochemical outcomes dependent on substituent positioning.

Application : Potential for synthesizing fused-ring systems or functionalized derivatives.

Reduction of Nitro Groups

Mechanism : Catalytic hydrogenation or chemical reduction (e.g., LiAlH4).

Products :

-

Amine derivatives (if nitro → amine conversion)

-

Hydroxylamine intermediates (partial reduction)

Note : Reduction may alter reactivity of the diketone core via conjugation effects.

Alkylation/Functionalization

Mechanism : Nucleophilic substitution at the undecyl chain or ester carbonyl.

Example :

-

Oxidation of undecyl chain to carboxylic acid

-

Esterification of hydrolyzed diketone

Relevance : Modifies solubility or introduces new functional groups for applications (e.g., drug delivery).

Scientific Research Applications

Key Properties

- Molecular Formula : C31H34O6

- Molecular Weight : 592.6 g/mol

- Functional Groups : Dioxo, cyclohexadiene, nitrobenzoate

Medicinal Chemistry

The compound's structure suggests potential as a pharmacological agent. Its diketone functionality may allow it to interact with biological targets involved in disease pathways.

Case Study: Inhibition of Lipoxygenase

Research indicates that compounds with similar structural features can act as inhibitors of lipoxygenase, an enzyme involved in inflammatory processes. The presence of the dioxo group enhances the potential for biological activity by facilitating interactions with the enzyme's active site.

| Compound Name | Mechanism of Action | Potential Applications |

|---|---|---|

| 5-Lipoxygenase Inhibitors | Directly targets inflammation | Anti-inflammatory drugs |

| Nitrobenzoic Acid Derivatives | Modulates enzyme activity | Therapeutic agents in cancer |

Materials Science

The unique properties of 3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl bis(3-nitrobenzoate) suggest its utility in the development of advanced materials.

Case Study: Polymer Synthesis

In polymer chemistry, the compound can be used as a monomer or additive to create materials with enhanced thermal stability and mechanical properties. Its ability to undergo further functionalization allows for tailored material properties suitable for specific applications such as coatings or composites .

Biochemistry

The interaction studies involving this compound can provide insights into its behavior in biological systems.

Case Study: Antioxidant Activity

Research on similar compounds has shown that diketones can exhibit antioxidant properties. This suggests that 3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl bis(3-nitrobenzoate) may also possess such activity, potentially contributing to protective effects against oxidative stress in cells .

Comparative Analysis with Related Compounds

To better understand the potential applications of 3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl bis(3-nitrobenzoate), it is useful to compare it with structurally related compounds.

| Compound Name | Structural Features | Unique Applications |

|---|---|---|

| Diketone Compounds | Similar diketone functionalities | Varied reactivity profiles |

| Nitrobenzoic Acid Derivatives | Varying alkyl chain lengths | Influence on solubility and activity |

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Spectroscopic and Analytical Comparisons

- Diacetylembelin : IR spectra confirm ester carbonyl (1659 cm⁻¹) and ether (1171 cm⁻¹) stretches. Elemental analysis (C, H, N) aligns closely with theoretical values (C: 71.69% vs. 71.71% calc.), indicating high purity .

- Target Compound: Expected IR peaks include C=O (~1659 cm⁻¹) and asymmetric/symmetric NO₂ stretches (~1520 and 1340 cm⁻¹). No elemental analysis data is provided in the evidence.

Physicochemical Properties

- Solubility: Diacetylembelin’s acetate groups improve solubility in ethanol, whereas the nitrobenzoate analog likely requires non-polar solvents. Benzoquinonium Dibromide is DMSO-soluble but water-insoluble .

- Stability : Nitro groups in the target compound may increase photochemical sensitivity compared to diacetylembelin.

Biological Activity

3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl bis(3-nitrobenzoate) is a complex organic compound notable for its unique structural features and potential biological activities. Its molecular formula indicates a sophisticated arrangement of functional groups that may confer various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a dioxo cyclohexadiene core substituted with undecyl chains and nitrobenzoate groups. Its molecular weight is approximately 592.6 g/mol . The structural complexity suggests potential interactions with biological macromolecules, influencing various biochemical pathways.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures can exhibit diverse biological activities, including:

- Anti-inflammatory properties : The presence of diene structures may allow the compound to inhibit enzymes involved in inflammatory pathways.

- Antioxidant effects : The dioxo groups can contribute to free radical scavenging abilities.

- Antimicrobial activity : Nitrobenzoate moieties are often associated with antimicrobial properties.

Inhibition of Cyclooxygenase Enzymes

A study investigating embelin synthetic hybrids, including derivatives similar to 3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl bis(3-nitrobenzoate), demonstrated significant inhibition of cyclooxygenase (COX) enzymes. The IC50 values for these compounds ranged from 1.23 to 1.65 μM, indicating potent anti-inflammatory activity compared to standard drugs like Celecoxib and Ibuprofen .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of the compound to various biological targets. These studies suggest that the structural features of 3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl bis(3-nitrobenzoate) facilitate strong interactions with COX enzymes and other relevant targets in inflammatory pathways .

Comparative Analysis with Related Compounds

The following table summarizes key comparative data regarding the biological activities of structurally related compounds:

| Compound Name | Structure Highlights | Unique Features | Biological Activity |

|---|---|---|---|

| 5-Lipoxygenase Inhibitors | Contains diene structures | Target inflammation pathways directly | Anti-inflammatory |

| Nitrobenzoic Acid Derivatives | Nitrobenzoate moieties present | Varying alkyl chain lengths influence solubility and activity | Antimicrobial |

| Diketone Compounds | Similar diketone functionalities | Different reactivity due to variations in substituents | Antioxidant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.